N-butyl-4-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-butyl-4-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their unique combination of properties, including significant thermal stability and high nitrogen content. These properties make tetrazoles valuable in various applications, including pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
N-butyl-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(1H-tetrazol-1-yl)benzamide typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating. An organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, can be generated in situ from N-methyl-2-pyrrolidone, sodium azide, and trimethylsilyl chloride to accelerate the reaction . Another method involves the reaction of primary amines, orthoesters, and azides in an acetic acid medium .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs scalable methods such as the use of powerful diazotizing reagents like FSO2N3, which enable facile syntheses under mild conditions . The reaction of sodium azide with nitriles in the presence of zinc salts as catalysts is another common industrial method .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, trimethylsilyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-butyl-4-(1H-tetrazol-1-yl)benzoic acid, while reduction could produce N-butyl-4-(1H-tetrazol-1-yl)benzylamine.
Mechanism of Action
The mechanism of action of N-butyl-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition of their activity. This compound has been shown to bind to enzymes and receptors, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamide: Another tetrazole derivative with similar properties and applications.
N-(1H-tetrazol-5-yl)benzamide: Shares structural similarities and is used in similar applications.
Uniqueness
N-butyl-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its hydrophobicity, potentially improving its interaction with target proteins and increasing its efficacy in biological applications .
Properties
IUPAC Name |
N-butyl-4-(tetrazol-1-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-2-3-8-13-12(18)10-4-6-11(7-5-10)17-9-14-15-16-17/h4-7,9H,2-3,8H2,1H3,(H,13,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQVQHSXNRCAGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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